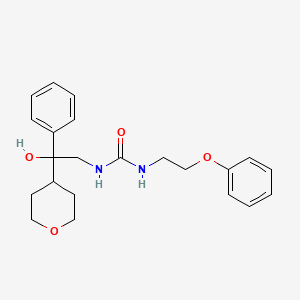
1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(2-phenoxyethyl)urea, also known as THP-urea, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THP-urea has been found to exhibit promising biological activity against various diseases, including cancer, inflammation, and infectious diseases.
Applications De Recherche Scientifique
Hydrogel Formation and Material Science
- Anion Tuning of Hydrogel Properties : Urea derivatives, like 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, have been shown to form hydrogels in acidic conditions, with the gel's properties modifiable by anions. This suggests the potential of urea derivatives in creating tunable materials for various applications in material science and engineering (Lloyd & Steed, 2011).
Pharmaceutical Research
- Synthesis of Urea Derivatives as Potential Therapeutics : Research into urea derivatives, such as the synthesis and evaluation of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, highlights the pharmaceutical significance of these compounds. They may offer a basis for developing new therapeutics targeting various receptors (Fotsch et al., 2001).
Chemical Synthesis and Reactions
- Convenient Synthesis Methods : Studies have developed efficient, environmentally friendly protocols for synthesizing urea derivatives, demonstrating the compound's versatility and the interest in developing novel synthetic routes for complex ureas (Wang et al., 2011).
Antioxidant and Bioactive Compound Studies
- Phenolic Compound Isolation from Natural Sources : Research focusing on the isolation and identification of phenolic compounds with significant antioxidant activities from natural sources suggests potential applications of similar structures in nutraceuticals and food preservation (Zhang et al., 2009).
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c25-21(23-13-16-28-20-9-5-2-6-10-20)24-17-22(26,18-7-3-1-4-8-18)19-11-14-27-15-12-19/h1-10,19,26H,11-17H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKWKGPTNVXMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NCCOC2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(2-phenoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

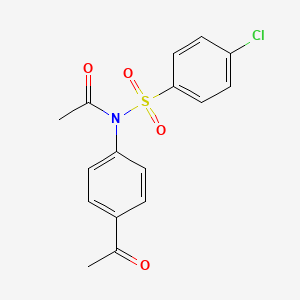
![N-(3-chloro-4-fluorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2930685.png)
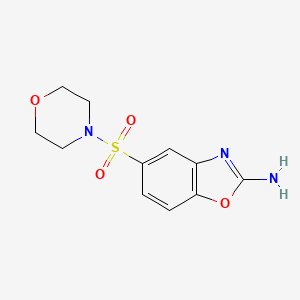
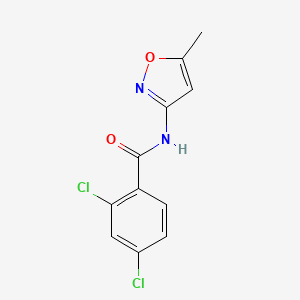
![(2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2930691.png)

![4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2930695.png)
![N-[(2-Bromophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2930696.png)
![2-(3,4-Dimethoxyphenyl)-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2930698.png)

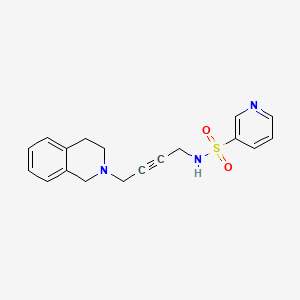


![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2930704.png)